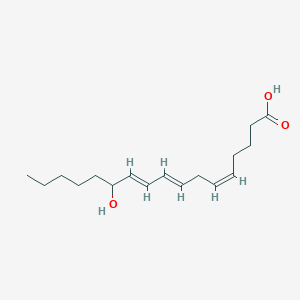
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid is a bioactive lipid compound known for its significant role in various biological processes. It is a hydroxy fatty acid with a unique structure that includes three conjugated double bonds and a hydroxyl group. This compound is often studied for its involvement in inflammatory responses and other physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid typically involves multiple steps, including the use of Suzuki–Miyaura coupling and Wittig reactions . The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, which is used to form the carbon-carbon bonds in the compound. The Wittig reaction is employed to introduce the double bonds in the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Scientific Research Applications
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving fatty acids.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and products that require bioactive lipids.
Mechanism of Action
The mechanism of action of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific molecular targets and pathways . It is known to bind to receptors involved in inflammatory responses, thereby modulating the activity of these pathways. The compound can influence the production of inflammatory mediators and other signaling molecules, leading to its bioactive effects.
Comparison with Similar Compounds
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid can be compared with other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT) .
12-HETE: Similar in structure but with a different chain length and number of double bonds.
12-HHT: An isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and hydroxyl group position, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H28O3 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+ |
InChI Key |
KUKJHGXXZWHSBG-FQWDWNLFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


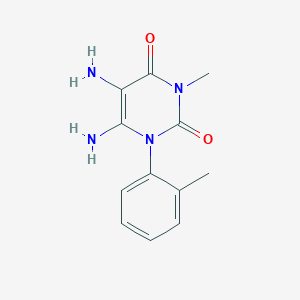
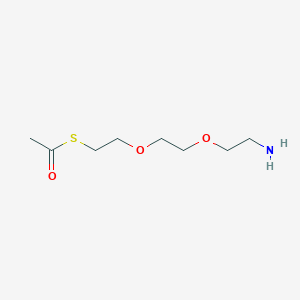
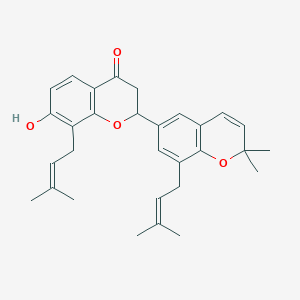
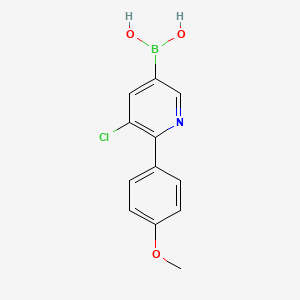
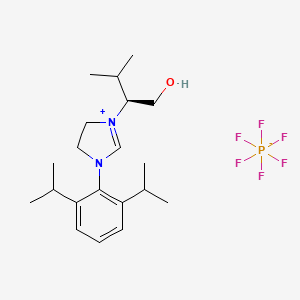
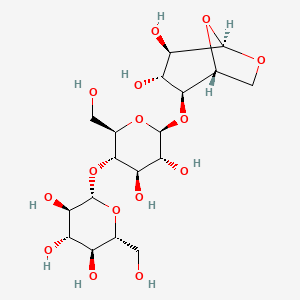
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
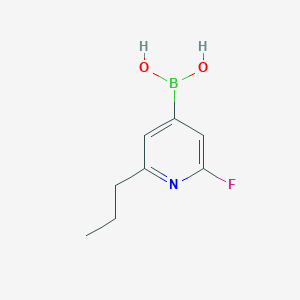

![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)
